Aniline Black

Description

Properties

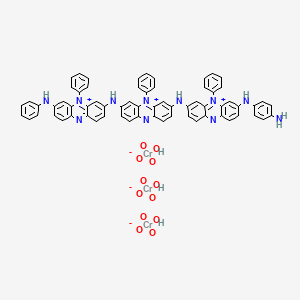

IUPAC Name |

2-N-[8-[[8-(4-aminoanilino)-10-phenylphenazin-10-ium-2-yl]amino]-10-phenylphenazin-10-ium-2-yl]-8-N,10-diphenylphenazin-10-ium-2,8-diamine;hydroxy-oxido-dioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H45N11.3Cr.3H2O.9O/c67-43-21-23-45(24-22-43)69-47-26-32-56-62(38-47)76(53-17-9-3-10-18-53)64-40-49(28-34-58(64)73-56)71-51-30-36-60-66(42-51)77(54-19-11-4-12-20-54)65-41-50(29-35-59(65)74-60)70-48-27-33-57-63(39-48)75(52-15-7-2-8-16-52)61-37-46(25-31-55(61)72-57)68-44-13-5-1-6-14-44;;;;;;;;;;;;;;;/h1-42H,(H3,67,68,69,70,71,72,73,74);;;;3*1H2;;;;;;;;;/q;3*+1;;;;;;;;;;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLHAQYOFMQTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=C(C=C2)N=C4C=CC(=CC4=[N+]3C5=CC=CC=C5)NC6=CC7=C(C=C6)N=C8C=CC(=CC8=[N+]7C9=CC=CC=C9)NC1=CC2=[N+](C3=C(C=CC(=C3)NC3=CC=C(C=C3)N)N=C2C=C1)C1=CC=CC=C1.O[Cr](=O)(=O)[O-].O[Cr](=O)(=O)[O-].O[Cr](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H51Cr3N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13007-86-8 | |

| Record name | C.I. Pigment Black 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, oxidized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Aniline Black: A Comprehensive Technical Guide to its Chemical Synthesis and Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline Black, a synthetic organic pigment, has a long and storied history in the chemical industry. Chemically, it is a form of polyaniline, a conductive polymer prized for its deep black coloration and stability. This technical guide provides an in-depth exploration of the chemical synthesis and reaction mechanism of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and related fields. The guide details various synthetic methodologies, presents quantitative data in a structured format, and elucidates the intricate reaction pathways involved in its formation.

Introduction

First discovered in the 19th century, this compound was one of the earliest synthetic dyes. It is produced through the oxidative polymerization of aniline.[1] The resulting polymer, polyaniline (PANI), can exist in several oxidation states, with the fully oxidized pernigraniline form being the primary constituent of this compound.[2] Its intense black color, high stability, and electrical conductivity have led to its use in a variety of applications, from textile dyeing to the formulation of conductive inks and coatings.[3] Understanding the synthesis and reaction mechanism of this compound is crucial for controlling its properties and exploring its potential in advanced materials and biomedical applications.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through the chemical oxidation of aniline in an acidic medium. Various oxidizing agents and catalysts can be employed, each influencing the reaction kinetics, yield, and final properties of the polymer. This section details several common experimental protocols.

Data Presentation of Synthetic Protocols

The following tables summarize the quantitative data for different methods of this compound synthesis, providing a clear comparison of reaction conditions and outcomes.

Table 1: Synthesis of this compound using Hydrogen Peroxide and a Hydroxyl Copper Phosphate Catalyst [3][4]

| Parameter | Value |

| Reagents | |

| Aniline | 9.9 g |

| 30% Hydrochloric Acid | 12 g |

| Water | 200 mL |

| Hydroxyl Copper Phosphate Catalyst | 0.1 g (1% of aniline weight) |

| 30% Hydrogen Peroxide | 35 g |

| Reaction Conditions | |

| Temperature | 35 °C |

| H₂O₂ Addition Time | 15-20 minutes |

| Insulation Time | 1.5 hours |

| Work-up | |

| Washing | 500 mL water until filtrate is colorless |

| Drying | 140 °C for 2 hours |

| Yield | 9.3 g (94%) |

| Product Appearance | Blue-light black powder |

Table 2: Synthesis of this compound using Hydrogen Peroxide and a Ferrous Sulfate Catalyst [3][4]

| Parameter | Value |

| Reagents | |

| Aniline | 9.9 g |

| 30% Hydrochloric Acid | 12 g |

| Water | 200 mL |

| Ferrous Sulfate Catalyst | 0.5 g |

| 30% Hydrogen Peroxide | 35 g |

| Reaction Conditions | |

| Initial Temperature | 50 °C |

| H₂O₂ Addition Time | ~20 minutes |

| Insulation Temperature | 55 °C |

| Insulation Time | 1 hour |

| Work-up | |

| Washing | 500 mL water until filtrate is colorless |

| Drying | 140 °C for 2 hours |

| Yield | 5.4 g (54.5%) |

| Product Appearance | Green-black powder |

Table 3: Synthesis of this compound using Potassium Dichromate [1]

| Parameter | Value |

| Reagents | |

| Concentrated Sulfuric Acid | 1 mL |

| Distilled Water | 100 mL |

| Potassium Dichromate | 1 g |

| Aniline | 0.5 mL |

| Concentrated Hydrochloric Acid | 0.5 mL |

| Reaction Conditions | |

| Heating | 5 minutes over a free flame |

| Work-up | |

| Cooling | Allowed to cool to room temperature |

| Filtration | Precipitate collected by filtration |

| Yield | 3.2 g (59.37%) |

Detailed Experimental Protocols

-

In a 500 mL three-necked flask, add 200 mL of water and 12 g of 30% hydrochloric acid.

-

While stirring, slowly drip in 9.9 g of aniline. Continue stirring until the aniline is completely dissolved, forming an aniline hydrochloride solution.

-

Add 0.1 g of hydroxyl copper phosphate catalyst to the solution.

-

Warm the mixture to 35 °C.

-

Slowly add 35 g of 30% hydrogen peroxide over a period of 15-20 minutes.

-

Maintain the reaction mixture at 35 °C for 1.5 hours with continuous stirring.

-

Filter the resulting black precipitate.

-

Wash the filter cake with approximately 500 mL of water, or until the filtrate runs clear.

-

Dry the product in an oven at 140 °C for 2 hours to obtain the final this compound pigment.

-

Prepare a dilute sulfuric acid solution by carefully adding 1 mL of concentrated sulfuric acid to 100 mL of distilled water in a beaker.

-

Dissolve 1 g of potassium dichromate in the acidified water.

-

In a separate container, prepare aniline hydrochloride by mixing 0.5 mL of aniline with 0.5 mL of concentrated hydrochloric acid.

-

Add the aniline hydrochloride solution to the potassium dichromate solution while stirring.

-

Heat the mixture over a flame for approximately 5 minutes. A black precipitate of this compound will form.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by filtration.

Reaction Mechanism

The formation of this compound proceeds via a complex oxidative polymerization, which can be understood as a chain reaction involving three key stages: initiation, propagation, and termination.[5] The reaction is initiated by the oxidation of aniline monomers to form aniline cation radicals.

Signaling Pathway of this compound Formation

The following diagram illustrates the proposed reaction mechanism for the oxidative polymerization of aniline.

References

- 1. primescholars.com [primescholars.com]

- 2. researchgate.net [researchgate.net]

- 3. CN103044962A - this compound pigment producing method - Google Patents [patents.google.com]

- 4. CN103044962B - this compound pigment producing method - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

The Enduring Legacy of Aniline Black: A Technical Guide to its Historical Development

An in-depth exploration of the first synthetic black dye, from its serendipitous discovery to its evolution into a cornerstone of the dyeing industry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemistry, synthesis, and application of Aniline Black.

Introduction

This compound holds a significant place in the history of synthetic chemistry as the first artificially produced black dye.[1][2] Its discovery in the mid-19th century marked a pivotal moment, offering a deep, fast black color that revolutionized the textile industry and laid the groundwork for the development of a vast array of synthetic dyes. This technical guide delves into the historical development of this compound, providing a detailed examination of its chemical synthesis, the evolution of its production methods, and its enduring properties. For clarity and comparative analysis, quantitative data is presented in structured tables, and key chemical pathways and experimental workflows are visualized using diagrams.

A Serendipitous Discovery and Early Developments

The journey of this compound begins with the German chemist Friedlieb Ferdinand Runge, who in 1834 observed the formation of a black substance when aniline was treated with an oxidizing agent. However, it was the English chemist Sir William Henry Perkin's accidental synthesis of mauveine in 1856, while attempting to synthesize quinine from aniline, that truly ignited the era of synthetic dyes. This discovery paved the way for further exploration of aniline's chemical potential.

The first practical application and patent for this compound are credited to John Lightfoot in 1863.[2] His process involved the oxidation of an aniline salt directly on the textile fiber, a method that produced a remarkably fast and intense black.

Table 1: Key Milestones in the Early Development of this compound

| Year | Key Figure(s) | Contribution |

| 1834 | Friedlieb Ferdinand Runge | First observation of a black precipitate from the oxidation of aniline. |

| 1856 | Sir William Henry Perkin | Accidental discovery of mauveine, the first synthetic aniline dye, sparking interest in aniline chemistry. |

| 1863 | John Lightfoot | Patented the first practical method for producing this compound directly on cotton fibers.[2] |

The Chemistry of this compound: From Monomer to Polymer

This compound is not a single molecule but rather a complex polymeric structure known as polyaniline. It is formed through the oxidative polymerization of aniline. The final properties of the dye, including its color and fastness, are highly dependent on the degree of oxidation and the polymerization conditions.

The structure of polyaniline can exist in several oxidation states, each with a distinct color:

-

Leucoemeraldine: The fully reduced, colorless form.

-

Emeraldine: The half-oxidized, blue or green form, which is electrically conductive.

-

Nigraniline: A more oxidized, blue-violet form.

-

Pernigraniline: The fully oxidized, dark violet-black form, which is the primary component of this compound.

The conversion between these states is a reversible redox process.

Caption: Oxidation states of Polyaniline.

The polymerization of aniline is an exothermic reaction that proceeds via a free-radical mechanism. The process is typically initiated by an oxidizing agent in an acidic medium.

Caption: Oxidative polymerization of Aniline.

Evolution of Production Methods

The initial methods for producing this compound were often harsh, using strong oxidizing agents that could damage the textile fibers. Over time, significant advancements were made to refine the process, leading to the development of several distinct methods.

The "Aging" Process

This early method involved impregnating the fabric with a mixture of an aniline salt, an oxidizing agent (such as sodium chlorate), and a metallic catalyst (like copper sulfate). The treated fabric was then "aged" in a warm, humid atmosphere for an extended period, allowing for the slow oxidation of aniline and the formation of the black dye.

The "Steam" or "Pad-Steam" Process

A significant improvement over the aging process, the steam or pad-steam method, offered a much faster and more controlled way to develop the color. In this process, the fabric is padded with the dye liquor and then passed through a chamber of hot steam. The high temperature and moisture accelerate the oxidation and fixation of the dye.

References

Spectroscopic Analysis of Aniline Black Polymer Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline Black, the first synthetic polymer discovered, continues to be a subject of significant scientific interest due to its unique electrical properties and versatile applications.[1] A deep understanding of its complex polymeric structure is paramount for its application in fields ranging from materials science to drug development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate the structure of this compound, a form of polyaniline. It details the experimental protocols for Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy and presents key quantitative data for the characterization of its different oxidation states: leucoemeraldine, emeraldine, and pernigraniline.

Introduction to this compound Structure

This compound is a conductive polymer produced by the oxidative polymerization of aniline.[2][3][4][5] Its structure is complex and can exist in various oxidation states, primarily leucoemeraldine (fully reduced), emeraldine (partially oxidized, the most conductive form), and pernigraniline (fully oxidized).[6] The polymer backbone consists of repeating aniline monomer units, featuring a combination of benzenoid (reduced) and quinoid (oxidized) rings. The ratio of these rings dictates the polymer's oxidation state and, consequently, its electronic and optical properties.

Spectroscopic Characterization Techniques

A multi-faceted spectroscopic approach is essential for a thorough analysis of the this compound structure. Each technique provides unique insights into the molecular and electronic framework of the polymer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within the polymer chain, which are highly sensitive to the oxidation and protonation states of polyaniline.[7]

Quantitative Data: UV-Vis Absorption Maxima (λmax)

| Oxidation State | Form | λmax (nm) | Electronic Transition | Reference |

| Leucoemeraldine | Base | 3.94 eV (~315 nm) | n-π | [8] |

| Salt | 4.17 eV (~297 nm) | n-π | [8] | |

| Emeraldine | Base | 2.1 eV (~590 nm) | Benzenoid HOMO to Quinoid LUMO | [8] |

| Salt | 1.5 eV (~827 nm) | Polaron band | [8] | |

| Pernigraniline | Base | ~540 nm | Increased quinonoid rings | [9] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

For solutions, dissolve the this compound sample in a suitable solvent such as 1-methyl-2-pyrrolidinone (NMP).[10] The concentration should be adjusted to yield an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0 a.u.).

-

For thin films, cast the polymer onto a transparent substrate (e.g., quartz or glass).[11]

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette containing the pure solvent or a blank substrate.

-

Measure the absorbance spectrum of the sample over a wavelength range of 200-900 nm.[12]

-

Identify the absorption maxima (λmax) corresponding to the electronic transitions.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides detailed information about the vibrational modes of the functional groups present in the polymer, allowing for the identification of benzenoid and quinoid units and the assessment of the polymer's oxidation state.[13]

Quantitative Data: Characteristic FTIR Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Unit | Reference |

| ~1582-1592 | C=C stretching | Quinoid ring | [14] |

| ~1488-1497 | C=C stretching | Benzenoid ring | [14] |

| ~1330 | C-N stretching | - | [15] |

| ~1285 | C-N stretching | - | [16] |

| ~1224 | C-N stretching | - | [15] |

| ~1107-1166 | C-H in-plane bending | - | [14][16] |

| ~841 | C-H out-of-plane bending | 1,4-disubstituted benzene ring | [17] |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the powdered this compound sample with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the powder sample directly on the ATR crystal.[10]

-

-

Instrumentation:

-

Use an FTIR spectrometer equipped with a suitable detector (e.g., DTGS).

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the clean ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the different vibrational modes.

-

Raman Spectroscopy

Raman spectroscopy is highly sensitive to the molecular structure and symmetry of the polymer backbone, making it an excellent technique for distinguishing between the different oxidation states of polyaniline.

Quantitative Data: Characteristic Raman Shifts

| Raman Shift (cm⁻¹) | Vibrational Mode | Structural Unit | Reference |

| ~1594-1610 | C=C stretching | Quinoid/Benzenoid ring | [18] |

| ~1495 | C=N stretching | Quinoid imine | [19] |

| ~1439 | C=N stretching | Quinoid units (Emeraldine Base) | [20] |

| ~1310-1380 | C-N⁺ stretching | Polaron structure | [21] |

| ~1170 | C-H in-plane deformation | Quinoid ring | [20] |

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation:

-

Press the powdered this compound sample onto a glass slide or into a sample holder.[10]

-

-

Instrumentation:

-

Data Acquisition:

-

Focus the laser beam on the sample.

-

Acquire the Raman spectrum over a relevant shift range (e.g., 200-2000 cm⁻¹).

-

Identify the characteristic Raman bands to determine the structural features and oxidation state.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly solid-state NMR, provides detailed information about the chemical environment of the carbon and nitrogen atoms in the polymer backbone, offering insights into the sequence of benzenoid and quinoid units.[23]

Quantitative Data: Characteristic NMR Chemical Shifts (δ)

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| ¹H | ~8.0 | H-N | [24] |

| ¹H | ~6.4 | Primary amine adjacent to imine nitrogen (quinoid ring) | [24] |

| ¹H | ~6.2 | Primary amine adjacent to secondary amine (benzene ring) | [24] |

| ¹³C | - | Alternating benzenoid/reduced and quinoid/oxidized rings | [23] |

| ¹⁵N | ~323 | Imine nitrogen (quinoid) | [23] |

| ¹⁵N | ~66 | Amine nitrogen (benzenoid) | [23] |

Experimental Protocol: Solid-State NMR Spectroscopy

-

Sample Preparation:

-

Pack the powdered this compound sample into a solid-state NMR rotor.

-

-

Instrumentation:

-

Use a high-field solid-state NMR spectrometer.

-

Employ techniques such as Cross-Polarization/Magic Angle Spinning (CP/MAS) to enhance signal and resolution.[23]

-

-

Data Acquisition:

-

Acquire ¹³C or ¹⁵N CP/MAS spectra.

-

Use appropriate pulse sequences, such as non-quaternary suppressed (NQS) for ¹³C NMR, to aid in peak assignment.[23]

-

Analyze the chemical shifts to determine the structure and sequencing of the polymer chain.

-

Visualizing Workflows and Relationships

General Workflow for Spectroscopic Analysis

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Relationship Between this compound Oxidation States

Caption: Redox relationship between the main oxidation states of this compound.

Conclusion

The spectroscopic analysis of this compound is a critical step in understanding its structure-property relationships. The complementary nature of UV-Vis, FTIR, Raman, and NMR spectroscopy provides a comprehensive picture of its electronic structure, functional groups, molecular backbone, and monomer sequencing. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals working with this historically significant and technologically important conductive polymer. A thorough characterization using these techniques is essential for the rational design and application of this compound in various advanced materials and biomedical technologies.

References

- 1. Synthesis and characterization of this compound related model compounds and starburst polyarylamines - ProQuest [proquest.com]

- 2. Coloriasto: Preparation of this compound. [coloriasto.blogspot.com]

- 3. CN103044962A - this compound pigment producing method - Google Patents [patents.google.com]

- 4. britannica.com [britannica.com]

- 5. JP2000072974A - Preparation of this compound - Google Patents [patents.google.com]

- 6. This compound | 13007-86-8 | Benchchem [benchchem.com]

- 7. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]

- 8. cpsm.kpi.ua [cpsm.kpi.ua]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. mdpi.com [mdpi.com]

- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 13. Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics [intertek.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 17. aidic.it [aidic.it]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. electrochemsci.org [electrochemsci.org]

- 22. physics.mff.cuni.cz [physics.mff.cuni.cz]

- 23. mdpi.com [mdpi.com]

- 24. idosi.org [idosi.org]

An In-depth Technical Guide to the Electrochemical Properties of Polyaniline (Aniline Black)

For Researchers, Scientists, and Drug Development Professionals

Polyaniline (PANI), colloquially known as Aniline Black, stands as one of the most extensively studied conducting polymers due to its unique and tunable electrochemical properties, straightforward synthesis, and environmental stability.[1] Its applications are vast, ranging from energy storage and corrosion protection to advanced biosensors and drug delivery systems.[2][3] This technical guide provides a comprehensive overview of the core electrochemical characteristics of polyaniline, detailing its synthesis, redox behavior, and the analytical techniques used for its characterization.

Fundamental Electrochemical Behavior of Polyaniline

Polyaniline's rich electrochemistry stems from its ability to exist in multiple, interconvertible oxidation states. These states differ in their chemical structure, color, and, most importantly, their electrical conductivity.[4] The three primary idealized oxidation states are:

-

Leucoemeraldine (LE): The fully reduced form of polyaniline, appearing as a white or colorless solid. It is an electrical insulator.[1]

-

Emeraldine (EM): The half-oxidized state, which can exist as a blue insulating base (Emeraldine Base, EB) or a green conducting salt (Emeraldine Salt, ES). The emeraldine salt form is the most technologically significant due to its high electrical conductivity.[1][5]

-

Pernigraniline (PN): The fully oxidized form, which is typically blue or violet and also insulating.[1]

The transition between these states is a reversible redox process involving both electron and proton transfer, making the electrochemical properties of polyaniline highly dependent on the pH of the surrounding electrolyte.[6]

The Doping-Dedoping Mechanism

The remarkable transition of polyaniline from an insulating to a conducting state is achieved through a process called doping . For polyaniline, this typically involves protonic acid doping, where the imine nitrogen atoms in the emeraldine base form are protonated by an acid.[5][7] This protonation leads to the formation of polarons and bipolarons, which are charge carriers that are delocalized along the polymer backbone, resulting in a significant increase in electrical conductivity.[8][9] This process is reversible; exposure to a basic medium will deprotonate the polymer chain, a process known as dedoping , returning it to its insulating emeraldine base state. The choice of dopant acid can also significantly influence the resulting conductivity and morphology of the polyaniline.[10][11]

Synthesis of Polyaniline

Polyaniline can be synthesized through two primary methods: chemical oxidative polymerization and electrochemical polymerization. The chosen synthesis route has a profound impact on the resulting polymer's morphology, molecular weight, and, consequently, its electrochemical performance.

Chemical Oxidative Polymerization

This is a common method for bulk synthesis of polyaniline. It involves the oxidation of aniline monomer in an acidic medium using a chemical oxidizing agent, such as ammonium persulfate (APS).[12] The resulting polyaniline precipitates out of the solution as a powder.

Electrochemical Polymerization

Electrochemical synthesis offers precise control over the thickness, morphology, and properties of the polyaniline film by directly depositing it onto a conductive substrate.[13][14] This method is particularly advantageous for applications requiring thin, uniform films, such as in sensors and electronic devices. The primary techniques for electrochemical polymerization include:

-

Potentiodynamic Method (Cyclic Voltammetry): The potential of the working electrode is cycled between defined limits in a solution containing the aniline monomer and an acidic electrolyte.[12]

-

Potentiostatic Method: A constant potential is applied to the working electrode to initiate and sustain polymerization.[13]

-

Galvanostatic Method: A constant current is passed through the electrochemical cell to drive the polymerization process.[13]

Electrochemical Characterization Techniques

A suite of electrochemical techniques is employed to investigate the properties of polyaniline.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique for studying the redox behavior of polyaniline. A typical cyclic voltammogram of a polyaniline film in an acidic electrolyte exhibits two main redox couples.[6] These peaks correspond to the transitions between the different oxidation states: the first set of peaks at lower potentials is associated with the leucoemeraldine to emeraldine transition, while the second set at higher potentials corresponds to the emeraldine to pernigraniline transition.[13] The shape, position, and current intensity of these peaks provide valuable information about the electroactivity, stability, and reaction kinetics of the polymer film.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to probe the electrical properties of the polyaniline film and the interfaces within the electrochemical system. By applying a small amplitude AC potential over a range of frequencies, one can obtain information about the charge transfer resistance, double-layer capacitance, and diffusion processes.[10][15] The data is often modeled using an equivalent electrical circuit to quantify these parameters.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical techniques with spectroscopy (e.g., UV-Vis, Raman) to provide real-time information about the changes in the chemical structure and electronic properties of polyaniline as a function of the applied potential.[16][17] This allows for the direct correlation of the observed redox peaks in the cyclic voltammogram with the corresponding changes in the polymer's oxidation state.

Quantitative Data Summary

The following tables summarize key quantitative electrochemical data for polyaniline from various studies.

Table 1: Conductivity of Polyaniline in Different States

| Polyaniline State | Dopant | Conductivity (S/m) | Reference(s) |

| Undoped Emeraldine Base | None | 6.28 x 10⁻⁹ | [4] |

| Doped Emeraldine Salt | 4% HBr | 4.60 x 10⁻⁵ | [4] |

| Doped Emeraldine Salt | HCl | 8 x 10⁰ to 7.9 x 10¹ | [3] |

| Doped Emeraldine Salt | PSS | 2.53 x 10⁻³ | [18] |

| Doped Emeraldine Salt | PAA | 1.32 x 10⁻³ | [18] |

| Doped Emeraldine Salt | TA | 9.20 x 10⁻⁴ | [18] |

Table 2: Cyclic Voltammetry Peak Potentials of Polyaniline

| Redox Transition | Anodic Peak (V vs. Ag/AgCl) | Cathodic Peak (V vs. Ag/AgCl) | Electrolyte | Reference(s) |

| Leucoemeraldine ↔ Emeraldine | ~0.18 - 0.33 | ~0.05 - 0.19 | HCl, H₂SO₄, CSA | [13][15][19] |

| Emeraldine ↔ Pernigraniline | ~0.51 - 0.73 | ~0.55 - 0.80 | HCl, H₂SO₄, CSA | [13][15][19] |

Table 3: Electrochemical Impedance Spectroscopy Parameters of Polyaniline Films

| Parameter | Value | Conditions | Reference(s) |

| Charge Transfer Resistance (Rct) | 3,728 - 5,341 Ω | PANI/HCl films with different surfactants | [2] |

| Double Layer Capacitance (Cdl) | 24.3 - 190.9 mF/cm² | PANI on various electrodes in 0.5 M H₂SO₄ | [15] |

| Specific Capacitance (Csp) | 38.9 - 239.1 µF/cm² | PANI on various electrodes in 0.5 M H₂SO₄ | [15] |

Experimental Protocols

Protocol for Chemical Synthesis of Polyaniline

This protocol describes a typical chemical oxidative polymerization of aniline.

-

Preparation of Solutions:

-

Prepare a 0.2 M solution of aniline hydrochloride in distilled water.

-

Prepare a 0.25 M solution of ammonium persulfate (APS) in distilled water.

-

-

Polymerization:

-

In a beaker, add the aniline hydrochloride solution and stir.

-

Slowly add the APS solution to the aniline solution while stirring.

-

The solution will gradually turn dark green, indicating the formation of polyaniline.

-

Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature or 0-5 °C).

-

-

Purification:

Protocol for Electrochemical Synthesis and Characterization by Cyclic Voltammetry

This protocol outlines the electrochemical deposition of a polyaniline film and its characterization using cyclic voltammetry.

-

Electrochemical Cell Setup:

-

Use a standard three-electrode cell consisting of a working electrode (e.g., platinum, glassy carbon, or ITO-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

-

-

Electrolyte Preparation:

-

Prepare an aqueous solution containing 0.1 M aniline and 0.5 M H₂SO₄.[20]

-

-

Electropolymerization:

-

Immerse the electrodes in the electrolyte solution.

-

Perform cyclic voltammetry by sweeping the potential between a defined range (e.g., -0.2 V to +1.2 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s) for a set number of cycles (e.g., 15 cycles).[20] A polyaniline film will deposit on the working electrode.

-

-

Characterization:

-

After deposition, remove the working electrode, rinse it with distilled water, and transfer it to a monomer-free electrolyte solution (e.g., 0.5 M H₂SO₄).

-

Record the cyclic voltammogram in the monomer-free electrolyte to study the redox behavior of the deposited polyaniline film.

-

Protocol for Electrochemical Impedance Spectroscopy (EIS)

This protocol describes a typical EIS measurement of a polyaniline film.

-

Electrochemical Cell Setup:

-

Use the same three-electrode setup as for cyclic voltammetry, with the polyaniline-coated working electrode.

-

-

Measurement Parameters:

-

Data Analysis:

-

Plot the impedance data as a Nyquist plot (imaginary vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

-

Fit the experimental data to an appropriate equivalent electrical circuit to extract quantitative parameters.

-

Visualizing Electrochemical Processes

The following diagrams, generated using the DOT language, illustrate key concepts in the electrochemistry of polyaniline.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Influence of surfactant on conductivity, capacitance and doping of electrodeposited polyaniline films [frontiersin.org]

- 3. chalcogen.ro [chalcogen.ro]

- 4. Polyaniline - Wikipedia [en.wikipedia.org]

- 5. nnci.net [nnci.net]

- 6. researchgate.net [researchgate.net]

- 7. jetir.org [jetir.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chalcogen.ro [chalcogen.ro]

- 10. mdpi.com [mdpi.com]

- 11. An Insight into Ionic Conductivity of Polyaniline Thin Films [mdpi.com]

- 12. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 13. scielo.br [scielo.br]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. electrochemsci.org [electrochemsci.org]

- 16. Spectroelectrochemistry of Electroactive Polymer Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Role of Electrochemical and Spectroelectrochemical Techniques in the Preparation and Characterization of Conjugated Polymers: From Polyaniline to Modern Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enhanced Chemical and Electrochemical Stability of Polyaniline-Based Layer-by-Layer Films - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

A Technical Guide to the Oxidation States of Polyaniline for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, characterization, and properties of leucoemeraldine, emeraldine, and pernigraniline.

Polyaniline (PANI) is a conductive polymer of significant interest in various scientific fields, including materials science and drug development, owing to its unique electronic, optical, and electrochemical properties. These properties are intrinsically linked to its ability to exist in multiple oxidation states. This technical guide provides a comprehensive overview of the three primary oxidation states of polyaniline: the fully reduced leucoemeraldine, the partially oxidized emeraldine, and the fully oxidized pernigraniline. For researchers, scientists, and drug development professionals, a thorough understanding of these states is crucial for harnessing the full potential of polyaniline in applications ranging from biosensors and drug delivery systems to anti-corrosion coatings and advanced electronics.

This guide details the synthesis and characterization of each oxidation state, presenting quantitative data in accessible tables and providing detailed experimental protocols. Furthermore, it employs visualizations to clarify the relationships between the different forms of polyaniline and to outline experimental workflows.

The Three Primary Oxidation States of Polyaniline

Polyaniline can exist in three idealized oxidation states, each with distinct chemical structures and physical properties.[1] The backbone of the polymer consists of repeating aniline monomer units. The ratio of amine (-NH-) to imine (=N-) nitrogen atoms in the polymer chain determines its oxidation state.

-

Leucoemeraldine (LE): This is the fully reduced form of polyaniline, characterized by a polymer chain consisting entirely of amine nitrogens.[2] It is typically colorless or white.[3]

-

Emeraldine (EM): This is the intermediate, half-oxidized state of polyaniline and is considered the most useful form due to its high electrical conductivity upon doping.[2] The emeraldine form exists as either the insulating emeraldine base (EB), which is blue, or the conductive emeraldine salt (ES), which is green. The emeraldine base contains an equal proportion of amine and imine nitrogens.[1]

-

Pernigraniline (PN): This is the fully oxidized form of polyaniline, with a polymer chain composed entirely of imine nitrogens.[2] It is typically blue or violet.[1]

The conversion between these oxidation states is a reversible redox process.[4] Furthermore, the emeraldine base can be reversibly doped with protonic acids to form the conductive emeraldine salt. This doping process involves the protonation of the imine nitrogen atoms, leading to a significant increase in electrical conductivity.[4]

Quantitative Properties of Polyaniline Oxidation States

The distinct structural differences between the oxidation states of polyaniline give rise to significant variations in their electrical and optical properties. A summary of these key quantitative parameters is presented below for easy comparison.

Table 1: Electrical Conductivity of Polyaniline Oxidation States

| Oxidation State | Form | Typical Conductivity (S/cm) |

| Leucoemeraldine | Base | 10⁻¹⁰ - 10⁻⁸ |

| Emeraldine | Base (undoped) | ~10⁻¹⁰[5] |

| Emeraldine | Salt (doped) | > 1[5] |

| Pernigraniline | Base | ~10⁻¹⁰ |

Table 2: UV-Vis Absorption Maxima of Polyaniline Oxidation States

| Oxidation State | Form | Solvent/State | Absorption Maxima (nm) |

| Leucoemeraldine | Base | NMP | ~345[6] |

| Emeraldine | Base | NMP | ~325 and ~630[6] |

| Emeraldine | Salt | 1M HCl | ~365 and ~440[7] |

| Pernigraniline | Base | ~571 - 634[8] |

Table 3: Electrochemical Redox Potentials of Polyaniline

| Redox Transition | Electrolyte | Potential Range (vs. Ag/AgCl) |

| Leucoemeraldine ↔ Emeraldine | 1.0 M HCl | -0.2 to 0.4 V |

| Emeraldine ↔ Pernigraniline | 1.0 M HCl | 0.4 to 1.0 V |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the different oxidation states of polyaniline and for their characterization using cyclic voltammetry and UV-Vis spectroscopy.

Synthesis Protocols

3.1.1. Synthesis of Emeraldine Salt (ES)

This protocol describes the chemical oxidative polymerization of aniline to produce the conductive emeraldine salt form of polyaniline.

-

Materials: Aniline, Hydrochloric acid (HCl, 9M), Ammonium persulfate ((NH₄)₂S₂O₈), Distilled water, Methanol, Acetone.

-

Procedure:

-

In a 500 mL round-bottom flask cooled in an ice bath (0-5 °C), combine 9 mL of aniline with 150 mL of distilled water.

-

While stirring, slowly add 10 mL of 9M HCl dropwise to form the anilinium salt.[9]

-

Separately, dissolve 11 g of ammonium persulfate in 100 mL of distilled water.

-

Add the ammonium persulfate solution dropwise to the stirred aniline solution over a period of approximately 2 hours, maintaining the temperature at 0-5 °C.[9]

-

Continue stirring the reaction mixture for an additional 2 hours in the ice bath. The solution will turn dark green, indicating the formation of polyaniline.[9]

-

Collect the precipitated emeraldine salt by vacuum filtration.

-

Wash the precipitate with distilled water until the filtrate is colorless, followed by a wash with methanol to remove any oligomers.[9]

-

Dry the resulting emeraldine salt powder in a vacuum oven at 60 °C.

-

3.1.2. Conversion of Emeraldine Salt (ES) to Emeraldine Base (EB)

This protocol outlines the de-doping of emeraldine salt to the insulating emeraldine base.

-

Materials: Emeraldine salt powder, 0.1 M Ammonium hydroxide (NH₄OH) solution, Distilled water.

-

Procedure:

-

Disperse the synthesized emeraldine salt powder in a 0.1 M NH₄OH solution.

-

Stir the suspension for 4-6 hours at room temperature. The color of the polymer will change from green to blue.

-

Filter the polyaniline and wash thoroughly with distilled water until the filtrate is neutral.

-

Dry the resulting emeraldine base powder in a vacuum oven at 60 °C.

-

3.1.3. Synthesis of Leucoemeraldine (LE) by Reduction of Emeraldine Base (EB)

This protocol describes the chemical reduction of emeraldine base to the fully reduced leucoemeraldine form.

-

Materials: Emeraldine base powder, Hydrazine monohydrate or Phenylhydrazine, N-methyl-2-pyrrolidone (NMP), Argon or Nitrogen gas.

-

Procedure:

-

Dissolve the emeraldine base powder in NMP in a flask under an inert atmosphere (argon or nitrogen).[5]

-

Add an excess of a reducing agent, such as hydrazine monohydrate or phenylhydrazine, to the solution.[6]

-

Stir the mixture at room temperature. The deep blue or purple color of the emeraldine base solution will gradually fade to a pale yellow or colorless solution, indicating the formation of leucoemeraldine.

-

To isolate the leucoemeraldine, precipitate the polymer by adding the solution to a non-solvent like methanol.

-

Filter the precipitate and wash it with methanol to remove any remaining reducing agent and NMP.

-

Dry the leucoemeraldine powder under vacuum. All handling of leucoemeraldine should be performed under an inert atmosphere to prevent re-oxidation by air.[6]

-

3.1.4. Synthesis of Pernigraniline (PN) by Oxidation of Emeraldine Base (EB)

This protocol details the oxidation of emeraldine base to the fully oxidized pernigraniline form.

-

Materials: Emeraldine base powder, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Disperse the emeraldine base powder in dichloromethane.

-

Add a solution of m-chloroperoxybenzoic acid in dichloromethane dropwise to the emeraldine base suspension while stirring.

-

Continue stirring the reaction mixture for 2-3 hours at room temperature. The color will change from blue to a deep violet, indicating the formation of pernigraniline.

-

Filter the resulting pernigraniline powder and wash it with dichloromethane to remove any unreacted m-CPBA and its by-product, m-chlorobenzoic acid.

-

Dry the pernigraniline powder under vacuum.

-

Characterization Protocols

3.2.1. Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to study the redox transitions between the different oxidation states of polyaniline.

-

Instrumentation: Potentiostat with a three-electrode cell setup (working electrode, counter electrode, and reference electrode).

-

Working Electrode Preparation: A thin film of polyaniline can be cast onto a glassy carbon or indium tin oxide (ITO) electrode from a solution of the polymer in a suitable solvent (e.g., NMP for emeraldine base). Alternatively, polyaniline can be electrochemically deposited onto the electrode.

-

Electrolyte: 1.0 M HCl or another suitable acidic electrolyte.

-

Procedure:

-

Assemble the three-electrode cell with the polyaniline-coated working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Fill the cell with the 1.0 M HCl electrolyte solution.

-

Purge the electrolyte with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

-

Set the potential window of the potentiostat to scan from -0.2 V to 1.0 V (vs. Ag/AgCl).

-

Set the scan rate to 50 mV/s.

-

Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.

-

The resulting cyclic voltammogram will show characteristic oxidation and reduction peaks corresponding to the transitions between leucoemeraldine, emeraldine, and pernigraniline states.

-

3.2.2. UV-Vis Spectroscopy

UV-Vis spectroscopy is used to identify the different oxidation states of polyaniline based on their characteristic electronic absorptions.

-

Instrumentation: UV-Vis spectrophotometer.

-

Sample Preparation:

-

Solutions: Dissolve a small amount of the polyaniline sample in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO). The concentration should be adjusted to obtain an absorbance within the linear range of the instrument.[8]

-

Thin Films: Cast a thin film of the polyaniline onto a transparent substrate like quartz or glass.

-

-

Procedure:

-

Obtain a background spectrum of the pure solvent or the bare substrate.

-

Place the sample (in a cuvette for solutions or the coated substrate for films) in the spectrophotometer.

-

Record the absorption spectrum over a wavelength range of 300 nm to 900 nm.[8]

-

The position and relative intensity of the absorption peaks will be indicative of the oxidation state of the polyaniline sample.

-

Visualizing Polyaniline's Transformations

The relationships between the different oxidation states of polyaniline can be effectively visualized using diagrams. The following diagrams, generated using the DOT language, illustrate these transformations and a general experimental workflow.

Caption: Interconversion between the oxidation states of polyaniline.

References

- 1. open.metu.edu.tr [open.metu.edu.tr]

- 2. frontiermaterials.net [frontiermaterials.net]

- 3. cpsm.kpi.ua [cpsm.kpi.ua]

- 4. researchgate.net [researchgate.net]

- 5. frontiermaterials.net [frontiermaterials.net]

- 6. nanoscience.or.kr [nanoscience.or.kr]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. echemlab.wordpress.com [echemlab.wordpress.com]

Health and safety considerations for handling Aniline Black

An In-depth Technical Guide to the Health and Safety Considerations for Handling Aniline Black (C.I. Pigment Black 1)

Introduction

This compound (C.I. Pigment Black 1) is a complex, polymeric organic pigment produced through the oxidation of aniline.[1][2] It is widely utilized for its intense black color and stability in applications such as textiles, leather dyeing, inks, and coatings.[2] While the final pigment form is a stable polymer with a distinct toxicological profile, a comprehensive health and safety evaluation must also consider the hazards associated with its precursor, aniline, and the physical hazards of handling a fine powder.

This guide provides a detailed technical overview of the health and safety considerations for researchers, scientists, and drug development professionals handling this compound. It covers hazard identification, toxicological data, risk management workflows, key toxicological mechanisms, and standard experimental protocols used in safety assessments.

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are related to the physical nature of the powder (inhalation risk) and the well-documented toxicity of its parent compound, aniline. The pigment itself is generally considered to have low acute toxicity.[3]

Physical and Chemical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound (C.I. Pigment Black 1).

| Property | Value | Source |

| CAS Number | 13007-86-8 | [4][5] |

| EC Number | 235-850-3 | [4][5] |

| Molecular Formula | C66H51Cr3N11O12 (Example) | [5] |

| Appearance | Black solid powder | [4][6] |

| Auto-ignition Temp. | 184 °C (at 1013.0 hPa) | [4][6] |

| Density | ~2,083 kg/m ³ (at 20 °C) | [4][6] |

| Solubility | Insoluble in water | [2] |

| Partition Coefficient | log Pow = < -1 (at 20 °C) | [4][6] |

Toxicological Data for this compound

This compound pigment exhibits low acute toxicity in animal studies and is not classified as a hazardous substance according to GHS criteria.[4][7]

| Endpoint | Species | Route | Value | Source |

| LD50 | Rat (male/female) | Oral | > 6,400 mg/kg bw | [4][6] |

| LD50 | Rat | Oral | > 5,000 mg/kg | [3] |

| LD50 | Rat (male/female) | Dermal | > 2,500 mg/kg bw | [4][6] |

| Skin Irritation | Rabbit | Dermal | Non-irritating (OECD 404) | [3][8] |

| Eye Irritation | Rabbit | Ocular | Non-irritating (OECD 405) | [3][8] |

| Mutagenicity | Not specified | In vitro/vivo | No mutagenic effects observed | [3][8] |

| Carcinogenicity | Not specified | Not specified | No cancerogenic effect known | [3] |

Hazards Associated with Aniline (Precursor/Metabolite)

The most significant toxicological risks stem from the precursor, aniline, which can be absorbed via inhalation, ingestion, and rapidly through the skin.[9][10][11]

-

Methemoglobinemia : The primary and most immediate health effect of aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[9][12][13] This leads to cyanosis (blue discoloration of the skin), headache, dizziness, fatigue, and confusion.[9][11] High-level exposure can result in collapse, coma, and death.[10][12]

-

Hemolytic Anemia : Aniline may cause the destruction of red blood cells (hemolysis), leading to acute or delayed hemolytic anemia.[9]

-

Organ Toxicity : Chronic or high-level exposure may damage the spleen, liver, and kidneys.[9][10][14] Aniline-induced spleen toxicity is a notable finding in animal studies, characterized by splenomegaly, fibrosis, and eventual tumor formation.[14][15]

-

Carcinogenicity : Aniline is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[1] The US National Institute for Occupational Safety and Health (NIOSH) considers aniline a potential occupational carcinogen.[16][17]

Occupational Exposure and Risk Management

Effective risk management involves understanding exposure limits and implementing a systematic process to control hazards.

Occupational Exposure Limits (OELs) for Aniline

Since this compound is a solid with negligible vapor pressure, OELs are most relevant for its volatile precursor, aniline.

| Organization | Limit | Value (8-hour TWA) | Notes |

| OSHA (USA) | PEL | 5 ppm (19 mg/m³) | Skin notation applies.[10][16][17] |

| NIOSH (USA) | REL | Lowest Feasible Concentration | Considered a potential occupational carcinogen.[16][17] |

| ACGIH (USA) | TLV | 2 ppm (7.6 mg/m³) | Skin notation applies.[10][16][17] |

| SCOEL (EU) | OEL | 2 ppm (7.74 mg/m³) | Carcinogen Group C (threshold-based).[18] |

Risk Assessment and Management Workflow

A structured risk management process is critical for ensuring safety. This involves identifying hazards, assessing exposure risks, implementing controls, and regularly reviewing their effectiveness.

References

- 1. This compound | 13007-86-8 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. kremer-pigmente.com [kremer-pigmente.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. C.I. Pigment Black 1 | C66H51Cr3N11O12 | CID 102600770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. kremer-pigmente.com [kremer-pigmente.com]

- 9. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 10. nj.gov [nj.gov]

- 11. bloomtechz.com [bloomtechz.com]

- 12. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 13. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ANILINE | Occupational Safety and Health Administration [osha.gov]

- 17. Aniline - IDLH | NIOSH | CDC [cdc.gov]

- 18. researchgate.net [researchgate.net]

Aniline Black: A Versatile Precursor in Modern Organic Synthesis

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and application of aniline black.

This compound, a term historically associated with a deep black dye, represents a class of complex polymeric structures derived from the oxidation of aniline.[1] While its initial applications were in the textile industry, its true potential lies in its role as a versatile precursor in organic synthesis, particularly for the construction of nitrogen-containing heterocycles, which are pivotal scaffolds in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis of this compound, its conversion into valuable derivatives such as phenazine-1-carboxylic acid, and its broader implications in drug discovery and development.

The Synthesis of this compound: A Controlled Oxidative Polymerization

This compound is not a single, well-defined compound but rather a mixture of polymeric species in various oxidation states. The most common form is polyaniline (PANI), which exists in three primary oxidation states: leucoemeraldine (fully reduced), emeraldine (partially oxidized), and pernigraniline (fully oxidized).[1] The emeraldine salt form is particularly noted for its electrical conductivity. The synthesis of this compound involves the chemical or electrochemical oxidation of aniline.

Experimental Protocol: Chemical Oxidation of Aniline

A common laboratory-scale synthesis of this compound involves the oxidation of aniline hydrochloride with an oxidizing agent in an acidic medium. The following protocol is a representative example.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (30%)

-

Hydrogen Peroxide (30%)

-

Hydroxyl copper phosphate (catalyst) or Ferrous sulfate (catalyst)

-

Distilled water

-

In a 500 mL three-necked flask equipped with a stirrer, add 200 mL of distilled water and 12 g of 30% hydrochloric acid.

-

While stirring, slowly add 9.9 g of aniline to form aniline hydrochloride solution.

-

Add the catalyst (e.g., 0.05 g to 0.28 g of hydroxyl copper phosphate or 0.5 g of ferrous sulfate).

-

Heat the mixture to a specific temperature (e.g., 35-50 °C).

-

Slowly add 35-40 g of 30% hydrogen peroxide over a period of 15-60 minutes.

-

Maintain the reaction temperature and stir for 1-2 hours.

-

Filter the resulting precipitate and wash with distilled water until the filtrate is colorless.

-

Dry the product in an oven at 140 °C for 2 hours to obtain this compound powder.

Data Presentation: Synthesis of this compound

| Catalyst | Catalyst Amount (relative to aniline) | Reaction Temperature (°C) | H2O2 Addition Time (min) | Reaction Time (h) | Yield (%) | Product Color | Reference |

| Hydroxyl copper phosphate | 2.8% | 45 | 35-40 | 1 | 96 | Blue-light black | [3] |

| Hydroxyl copper phosphate | 1.0% | 35 | 15-20 | 1.5 | 94 | Blue-light black | [3] |

| Hydroxyl copper phosphate | 0.5% | 50 | 45-50 | 2 | 91 | Blue-light black | [3] |

| Ferrous sulfate | 5.1% | 50 | ~20 | 1 | 54.5 | Green-black | [2][3] |

This compound as a Precursor for Nitrogen-Containing Heterocycles

The complex polymeric structure of this compound can be strategically manipulated to serve as a starting material for smaller, well-defined heterocyclic compounds. A prime example is the synthesis of phenazine derivatives, which are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[4][5]

Synthesis of Phenazine-1-carboxylic Acid (PCA) from Aniline

A multi-step synthesis has been developed to produce phenazine-1-carboxylic acid (PCA) and its derivatives from aniline. This process involves a Jourdan-Ullmann coupling followed by a reductive ring-closure.[4][6]

The overall synthetic pathway can be summarized as follows:

References

- 1. This compound | 13007-86-8 | Benchchem [benchchem.com]

- 2. CN103044962A - this compound pigment producing method - Google Patents [patents.google.com]

- 3. CN103044962B - this compound pigment producing method - Google Patents [patents.google.com]

- 4. rroij.com [rroij.com]

- 5. [PDF] Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived SmallMolecules from Diverse Anilines: Privileged Structures for Discovery | Semantic Scholar [semanticscholar.org]

- 6. CN104829544A - Preparation method for phenazine-1-carboxylic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Masson's Trichrome Staining for Histological Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the query specified "Aniline Black," it is important to clarify that this compound is an industrial dye produced through the oxidation of aniline, primarily used in the textile industry, and is not a standard histological stain. A likely point of confusion is with "Aniline Blue," a constituent of several important polychrome stains used in histology. One of the most common and valuable of these is the Masson's Trichrome stain.

This document provides a detailed protocol for the Masson's Trichrome staining technique. This method is invaluable for differentiating cellular and extracellular components in tissue sections. It is particularly adept at distinguishing collagenous connective tissue from muscle and cytoplasm. In a typical Masson's Trichrome stain, nuclei are stained black, cytoplasm, keratin, and muscle fibers are stained red, and collagen and mucin are stained blue with Aniline Blue.

Principle of the Method

Masson's Trichrome is a multi-step staining procedure that utilizes three different stains to color various tissue components. The technique relies on the differential binding of these dyes to tissue structures based on their porosity and charge. After nuclear staining with an iron hematoxylin, the tissue is treated with a red cytoplasmic stain (e.g., Biebrich scarlet-acid fuchsin). Subsequently, a polyacid solution (phosphomolybdic/phosphotungstic acid) is used as a decolorizer and a mordant. This large molecule is thought to remove the red dye from the more porous collagen fibers while leaving it in the denser cytoplasm and muscle. Finally, Aniline Blue is applied, which, being a smaller molecule, can then penetrate and stain the now decolorized collagen.

Data Presentation

The following table summarizes the key quantitative parameters of the Masson's Trichrome staining protocol.

| Reagent/Step | Component/Parameter | Value/Concentration | Time/Duration | Temperature |

| Mordanting (Post-Fixation) | Bouin's Solution | Saturated Picric Acid (75 ml), 40% Formaldehyde (25 ml), Glacial Acetic Acid (5 ml) | 1 hour or overnight | 56°C or Room Temp. |

| Nuclear Staining | Weigert's Iron Hematoxylin | Equal parts of Solution A (1% Hematoxylin in 95% Alcohol) and Solution B (4% Ferric Chloride in 1% HCl) | 10 minutes | Room Temp. |

| Cytoplasmic Staining | Biebrich Scarlet-Acid Fuchsin | 1% Biebrich Scarlet (90 ml), 1% Acid Fuchsin (10 ml), Glacial Acetic Acid (1 ml) | 10-15 minutes | Room Temp. |

| Differentiation/Mordanting | Phosphomolybdic-Phosphotungstic Acid | 5% Phosphomolybdic Acid and 5% Phosphotungstic Acid (equal parts) | 10-15 minutes | Room Temp. |

| Collagen Staining | Aniline Blue Solution | 2.5% Aniline Blue in 2% Acetic Acid | 5-10 minutes | Room Temp. |

| Final Differentiation | Acetic Acid Solution | 1% Acetic Acid in distilled water | 2-5 minutes | Room Temp. |

Experimental Protocol

This protocol is intended for formalin-fixed, paraffin-embedded tissue sections.

Reagent Preparation

-

Bouin's Solution : To 75 ml of saturated aqueous picric acid, add 25 ml of 40% formaldehyde and 5 ml of glacial acetic acid.[1][2]

-

Weigert's Iron Hematoxylin :

-

Solution A : 1 g hematoxylin in 100 ml of 95% ethanol.[3]

-

Solution B : 4 ml of 29% ferric chloride in water, 95 ml of distilled water, and 1 ml of concentrated hydrochloric acid.[3]

-

Working Solution : Mix equal parts of Solution A and Solution B immediately before use. This solution is stable for a few hours to a few days.[4][5][6]

-

-

Biebrich Scarlet-Acid Fuchsin Solution : To 90 ml of 1% aqueous Biebrich Scarlet, add 10 ml of 1% aqueous acid fuchsin and 1 ml of glacial acetic acid.[3][7]

-

Phosphomolybdic-Phosphotungstic Acid Solution : Mix equal volumes of 5% aqueous phosphomolybdic acid and 5% aqueous phosphotungstic acid.[3] Some protocols recommend dilution with water.[8]

-

Aniline Blue Solution : Dissolve 2.5 g of Aniline Blue in 100 ml of 2% acetic acid.[3]

-

1% Acetic Acid Solution : Add 1 ml of glacial acetic acid to 99 ml of distilled water.[3]

Staining Procedure

-

Deparaffinization and Rehydration :

-

Immerse slides in xylene (3 changes, 3 minutes each).

-

Transfer through 100% ethanol (2 changes, 10 dips each).

-

Transfer through 95% ethanol (2 changes, 10 dips each).

-

Rinse well in distilled water.[4]

-

-

Mordanting : For formalin-fixed tissues, mordant sections in Bouin's solution at 56°C for 1 hour or overnight at room temperature.[4][9] This step enhances staining quality.[4]

-

Washing : Rinse slides in running tap water for 5-10 minutes to remove all yellow color from the Bouin's solution.[4][9]

-

Nuclear Staining :

-

Cytoplasmic Staining :

-

Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[9]

-

Wash in distilled water.

-

-

Differentiation and Mordanting :

-

Collagen Staining :

-

Final Differentiation and Dehydration :

Expected Results

Experimental Workflow

Caption: Workflow for Masson's Trichrome Staining.

References

- 1. Bouin solution - Wikipedia [en.wikipedia.org]

- 2. Bouinâs fluid fixation — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]

- 5. carlroth.com [carlroth.com]

- 6. biotna.net [biotna.net]

- 7. Sigma Diagnostics Biebrich Scarlet-Acid Fuchsin Solution 250 mL | Buy Online | Sigma Diagnostics™ | Fisher Scientific [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. microbenotes.com [microbenotes.com]

- 10. med.emory.edu [med.emory.edu]

- 11. cancerdiagnostics.com [cancerdiagnostics.com]

Application Notes and Protocols: The Use of Black Counterstains in Microscopy with a Focus on Nigrosin and Sudan Black B

A Note on Terminology: Aniline Black vs. Nigrosin

The term "this compound" typically refers to a synthetic black pigment used in inks and dyes for industrial applications.[1] While derived from aniline, it is not commonly employed as a biological stain in microscopy. A related term, Nigrosin (also known as Acid Black 2), is a black, water-soluble aniline-derived dye that is used in histology and microbiology.[2][3] It is likely that inquiries regarding "this compound" as a counterstain are referring to Nigrosin. Another related stain mentioned in literature is "Aniline Blue Black," which has been used as a protein stain.[4] This document will focus on the applications of Nigrosin and a prominent alternative, Sudan Black B, as black counterstains in microscopy.

Nigrosin as a Counterstain

Nigrosin is a versatile dye utilized in various staining procedures, most notably for negative staining in microbiology.[2][3] In this technique, the background is stained dark, while the cells remain unstained, providing high contrast for visualization of cellular morphology.[2][3] Nigrosin is also a component of some polychromatic stains, such as in conjunction with Biebrich scarlet and orange G for a panchromatic stain for histological purposes.[5]

Applications of Nigrosin Staining:

-

Negative Staining: Widely used to visualize bacteria, fungi, and yeasts without heat fixing, which can distort cell shape and size.[2][3]

-

Component of Polychromatic Stains: Used in combination with other dyes to achieve differential staining of various tissue components.[5]

-

Nissl Staining: Employed in marking the rough endoplasmic reticulum of neurons.[2]

Detailed Application Notes: Sudan Black B as a Counterstain for Fluorescence Microscopy

Sudan Black B (SBB) is a lipophilic dye that has found a crucial application in fluorescence microscopy not as a traditional counterstain to color specific structures, but as a quenching agent to reduce autofluorescence.[6][7][8] Autofluorescence is the natural fluorescence emitted by certain biological structures, such as collagen and elastin, which can obscure the signal from specific fluorescent probes.

Mechanism of Action

Sudan Black B is a non-fluorescent, dark pigment that is soluble in lipids and other organic solvents.[6] When applied to tissue sections, it is thought to accumulate in lipophilic regions and quench autofluorescence by absorbing the stray light emitted from the tissue.[7][8] This results in a darker background and a significantly improved signal-to-noise ratio for the specific fluorescent labels.

Key Applications in Research and Drug Development

-

Immunofluorescence (IHC-F): SBB is invaluable in IHC-F studies on tissues with high intrinsic autofluorescence, such as the kidney, brain, and tissues containing red blood cells.[7][9]

-

Fluorescence In Situ Hybridization (FISH): By reducing background noise, SBB enhances the detection of specific DNA or RNA sequences labeled with fluorescent probes.[9][10]

-

Neuroscience Research: The brain contains lipofuscin, a highly autofluorescent pigment that accumulates in aging neurons. SBB treatment is effective in diminishing this autofluorescence, allowing for clearer imaging of neural structures.[9]

-

Connective Tissue Studies: Tissues rich in collagen and elastin, which are notoriously autofluorescent, can be effectively imaged with fluorescence microscopy following SBB treatment.

Experimental Protocols

Protocol 1: Nigrosin Negative Staining for Microbiology

This protocol is a basic method for the negative staining of bacterial cells.

Materials:

-

Nigrosin, water-soluble (10% aqueous solution)

-

Bacterial culture

-

Microscope slides

-

Inoculating loop

-

Distilled water

Procedure:

-

Place a small drop of 10% Nigrosin solution onto a clean microscope slide.

-

Using a sterile inoculating loop, aseptically transfer a small amount of bacterial culture to the drop of Nigrosin.

-

Gently mix the bacteria with the dye using the loop.

-

Take a second clean slide and hold it at a 45-degree angle to the first slide. Touch the edge of the second slide to the drop of the bacteria-dye mixture.

-

Allow the drop to spread along the edge of the second slide.

-

Push the second slide across the first slide in a smooth, rapid motion to create a thin smear. The smear should have a gradient of thickness.

-

Allow the smear to air dry completely. Do not heat fix.

-

Observe the slide under the microscope using oil immersion. The bacterial cells will appear as clear, unstained bodies against a dark background.

Protocol 2: Sudan Black B Treatment for Reducing Autofluorescence in Paraffin-Embedded Sections

This protocol is suitable for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

Sudan Black B (SBB)

-

70% Ethanol

-

Xylene

-

Ethanol (100%, 95%)

-

Distilled water

-

Phosphate-buffered saline (PBS)

-

Mounting medium

Procedure:

-

Deparaffinize tissue sections in xylene (2 changes for 5 minutes each).

-

Rehydrate the sections through a graded series of ethanol: 100% ethanol (2 changes for 3 minutes each), 95% ethanol (1 change for 3 minutes), and finally rinse in distilled water.

-

Perform antigen retrieval if required for your immunofluorescence protocol.

-

Proceed with your standard immunofluorescence staining protocol (primary and secondary antibody incubations).

-

After the final post-secondary antibody wash, prepare a 0.1% SBB solution in 70% ethanol. Stir for 30 minutes and filter through a 0.2 µm filter.

-

Incubate the slides in the 0.1% SBB solution for 10-20 minutes at room temperature in the dark.

-

Briefly rinse the slides in 70% ethanol to remove excess SBB.

-

Wash the slides thoroughly in PBS (3 changes for 5 minutes each).

-

Counterstain with a nuclear stain if desired (e.g., DAPI).

-

Mount the slides with an aqueous mounting medium.

Protocol 3: Sudan Black B Treatment for Reducing Autofluorescence in Frozen Sections

This protocol is adapted for use with frozen tissue sections.

Materials:

-

Sudan Black B (SBB)

-

70% Ethanol

-

Phosphate-buffered saline (PBS)

-

Mounting medium

Procedure:

-

Fix frozen sections as required by your immunofluorescence protocol (e.g., cold acetone or paraformaldehyde).

-

Wash the sections in PBS.

-

Perform your standard immunofluorescence staining protocol.

-

After the final post-secondary antibody wash, incubate the slides in 0.1% SBB in 70% ethanol for 10-20 minutes at room temperature in the dark.

-

Briefly rinse the slides in 70% ethanol.

-

Wash the slides extensively in PBS (3 changes for 5 minutes each).

-

Mount with an aqueous mounting medium.

Quantitative Data Summary

| Parameter | Sudan Black B Staining | Nigrosin Negative Staining |

| Concentration | 0.1% - 0.3% in 70% ethanol[7][9] | 10% aqueous solution |

| Incubation Time | 10 - 30 minutes | Not applicable (stain is mixed with sample) |

| Solvent | 70% Ethanol | Distilled water |

| Fixation | Formalin-fixed paraffin-embedded or frozen sections | Not applicable (live or unfixed cells) |

| Primary Application | Reduction of autofluorescence | Negative staining of microorganisms |

Visualized Workflows and Pathways

Caption: Workflow for Nigrosin Negative Staining.

Caption: Workflow for Sudan Black B Treatment.

References

- 1. chembk.com [chembk.com]

- 2. dawnscientific.com [dawnscientific.com]

- 3. chemicalworlds.com [chemicalworlds.com]

- 4. researchgate.net [researchgate.net]

- 5. [A new high definition histologic coloration method based on formic nigrosin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbenotes.com [microbenotes.com]

- 7. Sudan black B reduces autofluorescence in murine renal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimizing Immunostaining of Enamel Matrix: Application of Sudan Black B and Minimization of False Positives from Normal Sera and IgGs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

Synthesis of Aniline Black Pigment: An Application Note and Laboratory Protocol

Introduction

Aniline Black (C.I. Pigment Black 1) is a synthetic organic pigment with a long and significant history in the chemical industry, first discovered in the mid-19th century.[1] It is produced through the oxidation of aniline.[2][3] This pigment is renowned for its deep, neutral black color, excellent lightfastness, and stability.[2][4] this compound finds extensive applications in the dyeing of textiles, leather, and in the formulation of inks and coatings.[5] Chemically, it is a form of polyaniline, a conductive polymer, and its properties can be tuned by controlling the polymerization conditions.[2] This document provides detailed laboratory protocols for the synthesis of this compound, a summary of quantitative data from various synthetic routes, and a visual representation of the experimental workflow.

Experimental Protocols

The synthesis of this compound is achieved through the oxidative polymerization of aniline in an acidic medium. Various oxidizing agents and catalysts can be employed, leading to variations in yield and product characteristics. Below are two representative protocols.

Protocol 1: Oxidation with Potassium Dichromate

This protocol is a classic method for the laboratory synthesis of this compound.

Materials:

-

Aniline (C₆H₅NH₂)

-

Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Preparation of Oxidizing Solution: In a 250 mL beaker, dissolve 1.0 g of potassium dichromate in 100 mL of distilled water. Carefully add 1.0 cm³ of concentrated sulfuric acid to this solution.[5]

-

Preparation of Aniline Solution: In a separate beaker, mix 0.5 cm³ of aniline with an equal volume of concentrated hydrochloric acid.[5]

-

Reaction: Place a cotton cloth or another substrate into the dichromate solution. Subsequently, add the aniline hydrochloride solution to the beaker containing the dichromate solution and substrate.[5]

-

Heating: Heat the reaction mixture gently over a flame for approximately five minutes to accelerate the reaction.[5]

-

Isolation and Washing: Allow the mixture to cool. A black precipitate of this compound will form. Filter the precipitate and wash it thoroughly with distilled water to remove any unreacted reagents and byproducts.

-

Drying: Dry the resulting pigment in an oven at a controlled temperature.

Protocol 2: Oxidation with Hydrogen Peroxide and a Catalyst

This method avoids the use of chromium salts, offering a more environmentally benign synthesis.

Materials:

-

Aniline (C₆H₅NH₂)

-

30% Hydrogen peroxide (H₂O₂)

-

Ferrous sulfate (FeSO₄) or Hydroxyl copper phosphate as a catalyst

-

30% Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Preparation of Aniline Hydrochloride Solution: In a 500 mL three-necked flask, add 200 mL of water and 12 g of 30% hydrochloric acid. While stirring, add 9.9 g of aniline until it completely dissolves.[6]

-

Addition of Catalyst: Add 0.5 g of ferrous sulfate (or a specified amount of another catalyst like hydroxyl copper phosphate) to the solution.[6]

-

Oxidation: Heat the mixture to 50°C. Slowly add 35 g of 30% hydrogen peroxide over a period of about 20 minutes.[6]

-

Reaction Completion: Maintain the temperature at 55°C and continue stirring for 1 hour.[6]

-